
2,4-Di-piperidin-1-yl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Di-piperidin-1-yl-phenylamine” is a chemical compound with the molecular formula C16H25N3 and a molecular weight of 259.4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,4-Di-piperidin-1-yl-phenylamine” is represented by the InChI code: 1S/C16H25N3/c17-15-8-7-14 (18-9-3-1-4-10-18)13-16 (15)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12,17H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Di-piperidin-1-yl-phenylamine” include a molecular weight of 259.4 and a molecular formula of C16H25N3 .Aplicaciones Científicas De Investigación
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, such as phenyl piperidines, are recognized pharmacophoric groups in several antipsychotic agents. The presence of arylalkyl substituents in these compounds enhances their potency and selectivity for binding affinity at D(2)-like receptors. The study explored the contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the selectivity and potency of synthesized agents targeting D(2)-like receptors. The findings underscore the composite structure's role in determining selectivity and potency at these receptors, though specific effects of the arylalkyl moieties are not predictable (Sikazwe et al., 2009).
Trends and Gaps in 2,4-D Herbicide Toxicity Studies
This scientometric review delves into the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide used in agriculture and urban activities. The review identifies trends and gaps in research on 2,4-D's toxicology and mutagenicity, emphasizing the need for future studies to focus on molecular biology, particularly gene expression, and assessments of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).
Psychoactive and Toxic Properties of Piperazines/Piperidines
This review addresses the psychoactive and toxic properties of piperazines/piperidines, which are found in illegal drug products seized in Poland. The paper discusses the importance of understanding the scientific and legal aspects of designer drugs (DDs) to devise suitable legislation and provide a reference for scientists and regulatory bodies engaged in the DD issue (Biliński et al., 2012).
Phytochemistry and Biological Activities of Piper Species
Piper species are known for their aromatic properties and their use as spices. However, their secondary metabolites have shown significant biological effects on human health. Piper species contain diverse suites of secondary metabolites and have been used traditionally to treat various diseases. This comprehensive review discusses the chemical constituents of Piper plants, their use in traditional medicine, their applications as food preservatives, and their significant biological activities, including antioxidant, antibacterial, antifungal, and therapeutic potential against several chronic disorders (Salehi et al., 2019).
Direcciones Futuras
Piperidine derivatives, such as “2,4-Di-piperidin-1-yl-phenylamine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2,4-Di-piperidin-1-yl-phenylamine” and similar compounds may continue to be a focus of research in the future.
Propiedades
IUPAC Name |
2,4-di(piperidin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-15-8-7-14(18-9-3-1-4-10-18)13-16(15)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRDROHURUMVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di(piperidin-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

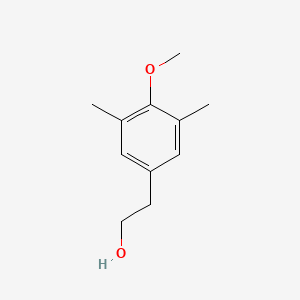
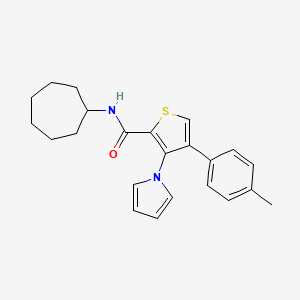
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)

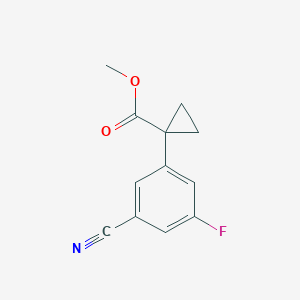
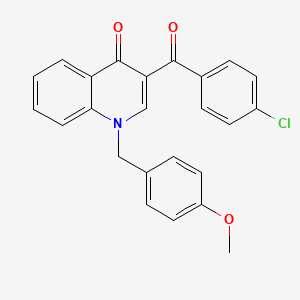
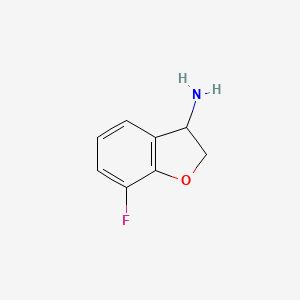
![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2453455.png)
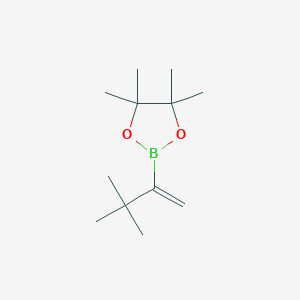
![3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2453460.png)


![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)